3-Bromo-1,1,1-trifluoropropan-2-ol

Chemical Proteomics 19F NMR Spectroscopy Bioconjugation

3-Bromo-1,1,1-trifluoropropan-2-ol, commonly referred to as BTFP, is a brominated, trifluoromethylated secondary alcohol. It is characterized as a colorless to pale yellow liquid with a density of 1.861 g/mL at 25 °C and a boiling point of 124.5 °C at 743 mmHg.

Molecular Formula C3H4BrF3O
Molecular Weight 192.96 g/mol
CAS No. 88378-50-1
Cat. No. B3022153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,1,1-trifluoropropan-2-ol
CAS88378-50-1
Synonyms3-bromo-1,1,1-trifluoro-2-propanol
Molecular FormulaC3H4BrF3O
Molecular Weight192.96 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)O)Br
InChIInChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2
InChIKeyVBHIIZIQRDVGDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,1,1-trifluoropropan-2-ol (CAS 88378-50-1): A Dual Reactive Trifluoromethyl Building Block for Specialized Synthesis


3-Bromo-1,1,1-trifluoropropan-2-ol, commonly referred to as BTFP, is a brominated, trifluoromethylated secondary alcohol . It is characterized as a colorless to pale yellow liquid with a density of 1.861 g/mL at 25 °C and a boiling point of 124.5 °C at 743 mmHg . The compound acts as a versatile intermediate in organic synthesis, with documented applications as a thiol-reactive probe and a chiral building block for constructing fluorinated pharmaceuticals and agrochemicals .

Why 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) Cannot Be Interchanged with Analogous Trifluoromethyl Alcohols


Despite the common trifluoromethyl alcohol motif, substituting 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) with alternatives like 1,1,1-trifluoro-2-propanol, 3-chloro-1,1,1-trifluoropropan-2-ol, or 3-bromo-1,1,1-trifluoropropan-2-one leads to divergent chemical behavior, chiral utility, and material properties. The specific combination of a secondary alcohol, a primary alkyl bromide leaving group, and a strongly electron-withdrawing CF3 group creates a unique reactive profile that is not replicated by its chloro or ketone analogs [1]. Furthermore, the commercial availability of high-purity enantiomers of BTFP provides a strategic advantage in asymmetric synthesis that is not available for all analogs .

Quantified Differentiation Evidence: 3-Bromo-1,1,1-trifluoropropan-2-ol vs. Key Analogs


Thiol-Reactive Trifluoromethyl Probe: Comparison with 3-Bromo-1,1,1-trifluoropropan-2-one (BTFA) for ¹⁹F NMR Studies

BTFP is a validated thiol-reactive trifluoromethyl probe. In a comparative study of chemical shift sensitivity for ¹⁹F NMR studies of proteins, BTFP was included as one of several probes, including its ketone analog 3-bromo-1,1,1-trifluoropropan-2-one (BTFA) [1][2]. The study evaluated the effective chemical shift dispersion of these probes under conditions of varying polarity, confirming BTFP's utility for specific bioconjugation applications [1].

Chemical Proteomics 19F NMR Spectroscopy Bioconjugation

Chiral Purity Potential: Enantiomeric Excess (ee) in Asymmetric Reduction to an Optically Active Alcohol Intermediate

BTFP is a key intermediate in the production of optically active fluoroalkyl ethylene oxides, which are vital medicinal and agricultural chemical intermediates. Patent literature details an asymmetric reduction of the precursor ketone, 3-bromo-1,1,1-trifluoro-2-propanone, using a microorganism or enzyme, yielding the corresponding optically active alcohol with high optical purity. A disclosed non-patent method achieves this reduction to obtain optically active 1-bromo-3,3,3-trifluoroisopropyl alcohol with an optical purity of 96% enantiomeric excess (ee) [1].

Asymmetric Synthesis Chiral Building Blocks Process Chemistry

pKa Difference from Parent Alcohol: Impact on Reactivity and Purification

The presence of a bromine atom on the α-carbon significantly increases the acidity of the hydroxyl group compared to the non-halogenated analog. 3-Bromo-1,1,1-trifluoropropan-2-ol has a predicted pKa of 11.11 ± 0.20 . In contrast, the parent compound, 1,1,1-trifluoro-2-propanol, has a predicted pKa of 12.53 ± 0.20 .

Physical Chemistry Medicinal Chemistry Synthetic Methodology

Photodissociation Dynamics at 193 nm: Distinctive Bond Cleavage Pathway and Kinetic Data

The photodissociation of BTFP at 193 nm has been meticulously characterized using laser-induced fluorescence (LIF) to detect the nascent OH product [1]. This study provides detailed quantitative data on the energy partitioning and dissociation mechanism. This stands in contrast to the photodissociation of the non-brominated parent alcohol, 1,1,1-trifluoro-2-propanol, which would lack the primary C-Br bond dissociation channel.

Photochemistry Reaction Dynamics Laser-Induced Fluorescence

Reactive Leaving Group Comparison: Superior Reactivity of Bromo vs. Chloro Analog in Nucleophilic Substitution

BTFP's bromine atom is a superior leaving group in nucleophilic substitution reactions compared to the chlorine atom in 3-chloro-1,1,1-trifluoropropan-2-ol. While direct kinetic data comparing these two specific compounds in identical conditions was not found, the class-level difference in C-X bond strength is well-established. The C-Br bond dissociation energy is significantly lower than that of C-Cl (e.g., for primary alkyl halides, C-Br is ~68 kcal/mol, C-Cl is ~81 kcal/mol) [1]. This translates to faster SN2 reaction rates for the bromo compound under comparable conditions.

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Supply Chain Differentiator: Availability of High-Purity, Characterized Enantiomers

A key procurement advantage for BTFP is the commercial availability of its specific (S)- and (R)- enantiomers from multiple reputable vendors, with batch-specific analytical documentation. For example, (S)-3-Bromo-1,1,1-trifluoropropan-2-ol (CAS 88378-50-1) is supplied with a standard purity of 95+% and comes with supporting QC documentation like NMR, HPLC, or GC reports . The racemic mixture (CAS 431-34-5) is also widely available from major suppliers like Sigma-Aldrich with a 96% assay specification . This contrasts with less common analogs, which may only be available as racemates or in lower purity.

Procurement Chemical Supply Quality Control

Validated Application Scenarios for 3-Bromo-1,1,1-trifluoropropan-2-ol Based on Quantitative Differentiation


19F NMR Probe for Chemical Proteomics and Protein-Ligand Interaction Studies

BTFP is employed as a thiol-reactive probe to label cysteine residues in proteins for 19F NMR studies. Its utility in this context is validated by comparative studies evaluating chemical shift dispersion, confirming its performance among a panel of trifluoromethyl probes [1][2]. This enables precise monitoring of protein conformational changes, ligand binding events, and protein dynamics in solution, particularly where an alcohol functional group is preferred for subsequent conjugation or solubility reasons.

Synthesis of High-ee Chiral Trifluoromethyl Ethylene Oxides

BTFP is a critical intermediate in the industrial production of optically active fluoroalkyl ethylene oxides, which are essential building blocks for pharmaceuticals and agrochemicals. Its utility in this application stems from the ability to achieve high enantiomeric excess (up to 96% ee) in its precursor form via asymmetric reduction of the corresponding ketone, as documented in patent literature [1]. The resulting chiral epoxides are valuable for synthesizing a wide range of enantiopure trifluoromethylated compounds, including beta-blockers and other active pharmaceutical ingredients (APIs).

Precursor for Halomethyl Ketone Synthesis in Agrochemical Development

The compound serves as a direct precursor for the synthesis of halomethyl ketones and their hydrates, which are documented as having applications as fungicides [1]. The presence of both a reactive alkyl bromide and a metabolically stable trifluoromethyl group allows for the systematic incorporation of these moieties into new agrochemical candidates. This application leverages the enhanced reactivity of the C-Br bond for efficient carbon chain extension while delivering the lipophilic and electron-withdrawing properties of the CF3 group, which are known to improve the bioavailability and environmental stability of crop protection agents.

Fundamental Photodissociation and Atmospheric Chemistry Studies

BTFP is used as a model compound in gas-phase photodissociation dynamics research. Its well-characterized behavior at 193 nm, yielding quantifiable OH radicals with defined rotational and translational energy distributions [1], makes it a useful probe for understanding fundamental photochemical processes. This specific application is enabled by its unique two-step dissociation mechanism involving initial C-Br bond cleavage, providing a controlled system for studying radical generation and energy transfer that is distinct from its non-halogenated or ketone analogs.

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